molecular formula C10H13NO2 B3001974 N-(2-hydroxypropyl)benzamide CAS No. 23054-66-2

N-(2-hydroxypropyl)benzamide

Cat. No.: B3001974
CAS No.: 23054-66-2
M. Wt: 179.219
InChI Key: HVEKOIABBLJFPQ-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)benzamide is a chemical moiety of research interest due to its potential biological activities. Scientific literature indicates that a structurally related dimeric compound, 2,2'-dithiobis-(N-2-hydroxypropyl benzamide) (KF4939), has been identified as a potent inhibitor of platelet aggregation . This agent demonstrated efficacy in inhibiting multiple pathways of platelet aggregation, including those induced by collagen, arachidonate, ADP, and thrombin, suggesting a mechanism of action distinct from cyclooxygenase inhibition . The activity of this related compound, which features the this compound structure, highlights the potential of this chemical scaffold in cardiovascular and hematological research. Furthermore, N-substituted benzamides as a class have been extensively studied and shown to possess diverse mechanisms, including the inhibition of NF-κB activation, which is a key pathway in inflammation and cell survival . Researchers exploring novel therapeutic agents may find this compound a valuable building block for developing new molecules with potential applications in studying thrombosis, inflammation, and related cellular processes.

Properties

IUPAC Name

N-(2-hydroxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEKOIABBLJFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Hydroxypropyl)benzamide can be synthesized through the direct condensation of benzoic acid and 2-amino-1-propanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxypropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxopropyl)benzamide.

    Reduction: The amide group can be reduced to form the corresponding amine, N-(2-hydroxypropyl)benzylamine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: N-(2-oxopropyl)benzamide.

    Reduction: N-(2-hydroxypropyl)benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Drug Delivery Systems

N-(2-hydroxypropyl)benzamide has been extensively studied for its role in drug delivery systems, particularly as a polymeric carrier for therapeutic agents. The compound's ability to form copolymers enhances the solubility and bioavailability of hydrophobic drugs.

Case Study: HPMA Copolymers

  • Research Findings : Studies have shown that copolymers based on N-(2-hydroxypropyl)methacrylamide (HPMA) can effectively deliver anticancer drugs. These polymers facilitate controlled release and improve the pharmacokinetics of the drugs administered .
  • Mechanism : The copolymers are designed to respond to specific stimuli within the tumor environment, allowing for targeted drug release, which minimizes systemic toxicity while maximizing therapeutic efficacy .

Anticancer Applications

The compound has demonstrated significant potential in cancer therapy through its incorporation into various formulations aimed at enhancing the efficacy of existing chemotherapeutic agents.

Case Study: Antiproliferative Activity

  • Research Findings : A series of benzamide derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including K562 (human chronic myelogenous leukemia). Some derivatives exhibited potent activity by inducing apoptosis in cancer cells .
  • Mechanism : These compounds often function by disrupting key cellular processes, such as cell cycle progression and apoptosis pathways, making them promising candidates for further development in cancer treatment strategies .

Polymer Science

In polymer science, this compound is utilized to create smart hydrogels and other advanced materials with specific functionalities.

Case Study: Smart Hydrogels

  • Research Findings : The development of hybrid hydrogels based on poly(N-(2-hydroxypropyl)methacrylamide) has shown promising results in biomedical applications. These materials can be engineered to respond to environmental stimuli (e.g., pH, temperature), making them suitable for drug delivery and tissue engineering .
  • Applications : Such hydrogels can be used in wound healing, controlled drug release systems, and scaffolds for tissue regeneration due to their biocompatibility and tunable mechanical properties .

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties, suggesting potential applications in infection control.

Case Study: Antimicrobial Activity

  • Research Findings : Certain synthesized compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, indicating effectiveness comparable to standard antimicrobial agents .
  • Mechanism : The mechanism of action involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the microorganisms .

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and amide functionality allow it to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Synthesis Method Key Applications/Findings Reference
N-(2-Hydroxypropyl)benzamide Benzamide with 2-hydroxypropyl group Peptidyl linker conjugation to polymers Reduced doxorubicin toxicity; tumor-targeted drug delivery (PK1)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide with bulky hydroxyalkyl group Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol N,O-bidentate directing group for metal-catalyzed C–H bond functionalization
N-(2-Hydroxybenzoyl) derivatives (1w, 1x, 1y, 1z, 1aa) Varied substituents on benzamide ring Reaction of substituted benzoyl chlorides with hydroxybenzamide Anticancer activity; HPLC purity >96%
2-(N-Allylsulfamoyl)-N-propylbenzamide Sulfamoyl and propyl groups on benzamide Single-step synthesis followed by X-ray/DFT analysis Enhanced hydrogen bonding and intermolecular interactions; potential solubility modulation
N-(2,3-Dihydroxypropyl)arylamides Dihydroxypropyl group with aryl substituents Oxidative esterification of aryl aldehydes Enantioselective synthesis for chiral drug development
3,4-Difluoro-N-(2-hydroxypropyl)benzamide Fluorinated benzamide derivative Not specified Increased lipophilicity for improved membrane permeability

Physicochemical Properties

  • Solubility and Hydrogen Bonding :

    • The sulfamoyl group in 2-(N-allylsulfamoyl)-N-propylbenzamide enhanced hydrogen bonding, as confirmed by Hirshfeld surface analysis, which may improve aqueous solubility .
    • Fluorinated derivatives like 3,4-difluoro-N-(2-hydroxypropyl)benzamide likely exhibit higher lipophilicity, favoring blood-brain barrier penetration .
  • Stereochemical Considerations :

    • Enantiomerically pure N-(2,3-dihydroxypropyl)benzamide derivatives were synthesized via oxidative esterification, underscoring the role of stereochemistry in biological activity .

Biological Activity

N-(2-hydroxypropyl)benzamide is a compound that has garnered attention for its biological activities, particularly in the fields of cancer therapy and drug delivery systems. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound possesses a benzamide structure with a hydroxypropyl substituent. This unique configuration enhances its solubility and interaction with biological molecules, facilitating hydrogen bonding that can affect enzyme activity and receptor binding.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of NF-κB Activation : N-substituted benzamides, including this compound, have been shown to inhibit NF-κB activation in various cell lines. This inhibition is crucial as NF-κB is involved in regulating apoptosis and inflammation .
  • Induction of Apoptosis : Certain derivatives of benzamides can induce rapid apoptosis in target cells. The structural modifications on the benzamide ring can either promote apoptosis or inhibit survival pathways, highlighting the importance of chemical structure in determining biological activity .
  • Drug Delivery Applications : The compound's ability to form copolymers, such as those based on N-(2-hydroxypropyl)methacrylamide (HPMA), has been explored for targeted drug delivery systems, particularly in cancer therapy. These copolymers can enhance the solubility and bioavailability of therapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
NF-κB InhibitionInhibits IκB degradation, reducing NF-κB activation ,
Apoptosis InductionInduces cell death in cancer cells
Drug DeliveryEnhances solubility and targeting of drugs ,
Cytotoxicity EvaluationEvaluated against various cancer cell lines ,

Case Studies

  • Cancer Therapy Applications : In studies involving HPMA copolymers, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The polymeric micelles loaded with therapeutic agents showed enhanced solubilization and sustained release profiles, leading to improved anticancer efficacy .
  • Mechanistic Studies : Research has shown that the introduction of hydroxy groups in the benzamide structure allows for better interaction with cellular targets, enhancing its potential as a sensitizer for radio- or chemotherapy. For instance, compounds modified with hydroxy groups exhibited increased apoptotic activity compared to their non-modified counterparts .

Pharmacokinetics and Biodistribution

Studies on the pharmacokinetics of this compound derivatives indicate that they can achieve targeted delivery to specific tissues, such as inflamed joints in arthritis models. This arthrotropic property is beneficial for localized treatment strategies .

Q & A

Q. What synthetic methodologies are most effective for producing N-(2-hydroxypropyl)benzamide derivatives, and how are these compounds characterized?

this compound derivatives are typically synthesized via acylation reactions using hydroxypropylamine and substituted benzoyl chlorides. For example, a two-step process involving oxidative esterification of aryl aldehydes followed by phthalimide ring opening has been reported to yield enantiomerically pure derivatives with >48% overall yield . Characterization relies on HPLC (>96% purity), HRMS (to confirm molecular weight), and NMR spectroscopy (1H/13C chemical shifts for structural elucidation) .

Q. How can researchers optimize reaction conditions to improve yields of this compound analogs?

Key variables include solvent choice (e.g., dichloromethane for acylation), temperature (room temperature to reflux), and catalysts (e.g., pyridine for acid scavenging). For sterically hindered substrates, extended reaction times (up to 18 hours) and preparative HPLC purification are critical to isolate products in >40% yields .

Q. What structural features of this compound influence bioactivity in preliminary assays?

Electron-withdrawing substituents (e.g., nitro, chloro) on the benzamide ring enhance binding to biological targets, while bulky groups (e.g., cyclopropane) may reduce solubility. Systematic SAR studies using derivatives like 3,4,5-trimethoxybenzamide (1y) reveal that methoxy groups improve membrane permeability but reduce metabolic stability .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution techniques are recommended?

Enantiomerically pure derivatives are synthesized via asymmetric oxidative esterification using chiral phthalimido-epoxides (e.g., (S)-3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropyl benzoate). Chiral HPLC or enzymatic resolution methods (e.g., lipase-mediated kinetic resolution) are employed to separate (R)- and (S)-enantiomers, with enantiomeric excess (ee) validated by polarimetry or circular dichroism .

Q. How should researchers address contradictory structure-activity relationship (SAR) data in this compound derivatives?

Contradictions often arise from assay variability (e.g., cell-based vs. enzymatic assays) or divergent pharmacokinetic profiles. For example, 2,4-dichloro-substituted derivatives (1w) show high in vitro potency but poor in vivo bioavailability due to metabolic oxidation. Multivariate analysis (e.g., PCA of physicochemical parameters) and parallel artificial membrane permeability assays (PAMPA) can reconcile discrepancies .

Q. What advanced analytical techniques are suitable for characterizing degradation products of this compound under stressed conditions?

High-resolution LC-MS/MS coupled with NMR spectroscopy identifies degradation pathways (e.g., hydrolysis of the hydroxypropyl group or benzamide cleavage). For photodegradation studies, accelerated UV exposure (ICH Q1B guidelines) and radical trapping agents (e.g., TEMPO) elucidate oxidative pathways .

Q. How can computational modeling predict the binding affinity of this compound derivatives to target proteins?

Docking simulations (e.g., AutoDock Vina) using X-ray crystal structures of target proteins (e.g., Hedgehog pathway receptors) and molecular dynamics (MD) simulations (100 ns trajectories) assess binding stability. QSPR models trained on logP, PSA, and H-bond donor/acceptor counts correlate with experimental IC50 values .

Q. What strategies mitigate toxicity risks in novel this compound analogs during early-stage development?

In silico toxicity prediction (e.g., ProTox-II) screens for mutagenicity and hepatotoxicity. In vitro assays (e.g., Ames test, hERG channel inhibition) and zebrafish embryo toxicity models (LC50 determination) prioritize low-risk candidates. Derivatives with logP <3.5 and low bioaccumulation potential (BCF <500) are preferred .

Methodological Guidelines

  • Experimental Design : Use fractional factorial designs to optimize multi-variable synthesis protocols (e.g., DoE software like MODDE) .
  • Data Contradiction Analysis : Apply Bland-Altman plots for assay comparison and hierarchical clustering to group compounds by bioactivity profiles .
  • Safety Protocols : Follow OECD 423 guidelines for acute toxicity testing and ensure waste disposal via certified biohazard contractors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.